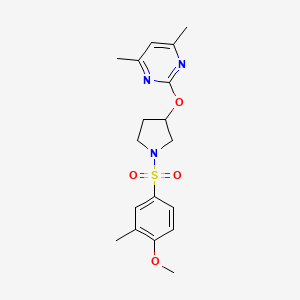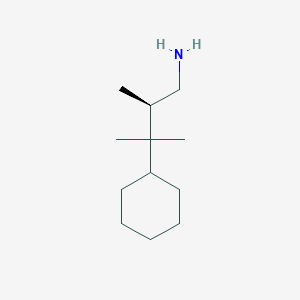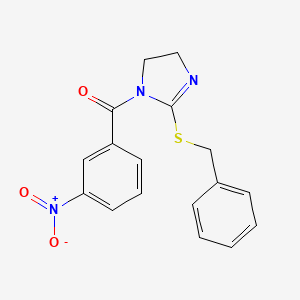
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been the subject of numerous studies to explore its synthesis, mechanism of action, and potential applications.
作用机制
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting viral replication .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . Understanding these properties is crucial for determining the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are often the result of the compound interacting with its targets and affecting cellular processes.
实验室实验的优点和局限性
One of the main advantages of using (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone in lab experiments is its unique chemical structure, which allows for the exploration of new chemical space and the development of new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are numerous future directions for the study of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
合成方法
The synthesis method for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 2-mercaptoimidazole with benzyl bromide in the presence of a base, followed by the reaction of the resulting product with 3-nitrobenzaldehyde in the presence of a reducing agent.
科学研究应用
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone has been widely studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-7-4-8-15(11-14)20(22)23)19-10-9-18-17(19)24-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWTQAVJOMIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)
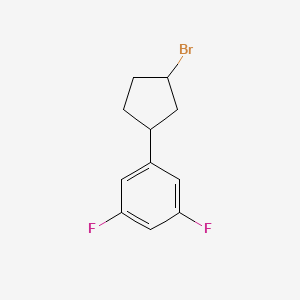
![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)
![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)
![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)
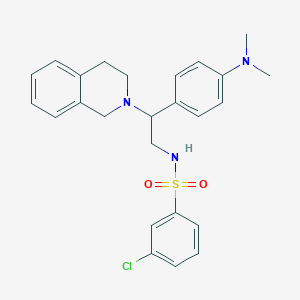
![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)
